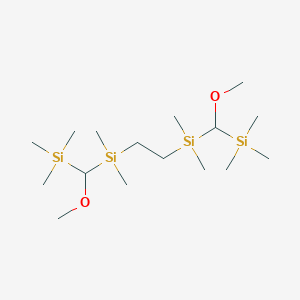
2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- is an organosilicon compound known for its unique structural properties. This compound is characterized by the presence of silicon-oxygen bonds and multiple methyl groups, which contribute to its stability and reactivity. It is commonly used in various industrial and research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- typically involves the hydrosilylation reaction between silicon hydrides and epoxides. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled temperature and pressure conditions . The reaction proceeds through the addition of silicon-hydrogen bonds across the carbon-oxygen double bond of the epoxide, resulting in the formation of the desired organosilicon compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, including temperature, pressure, and catalyst concentration, to optimize the reaction efficiency and minimize by-products .
化学反応の分析
Types of Reactions
2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of 2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds and trimethylsilyl groups play a crucial role in its reactivity and stability. These functional groups enable the compound to form stable complexes with other molecules, facilitating its use in various chemical reactions and applications .
類似化合物との比較
Similar Compounds
3,8-Dioxa-2,9-disiladecane, 2,2,4,7,9,9-hexamethyl-: Another organosilicon compound with similar structural features but different reactivity and applications.
2,2,9,9-Tetramethyl-3,8-dioxa-2,9-disiladecane: Shares similar silicon-oxygen bonds but differs in the number and position of methyl groups.
1,4-Butanediol bis(trimethylsilyl) ether: Contains similar trimethylsilyl groups but has a different backbone structure.
Uniqueness
2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- is unique due to its specific arrangement of silicon-oxygen bonds and multiple trimethylsilyl groups. This unique structure imparts distinct chemical properties, making it highly versatile for various applications in research and industry .
特性
CAS番号 |
833460-48-3 |
|---|---|
分子式 |
C16H42O2Si4 |
分子量 |
378.8 g/mol |
IUPAC名 |
[methoxy-[2-[[methoxy(trimethylsilyl)methyl]-dimethylsilyl]ethyl-dimethylsilyl]methyl]-trimethylsilane |
InChI |
InChI=1S/C16H42O2Si4/c1-17-15(19(3,4)5)21(9,10)13-14-22(11,12)16(18-2)20(6,7)8/h15-16H,13-14H2,1-12H3 |
InChIキー |
VHGXXIOVGSRKNN-UHFFFAOYSA-N |
正規SMILES |
COC([Si](C)(C)C)[Si](C)(C)CC[Si](C)(C)C(OC)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


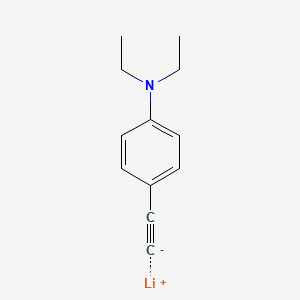
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
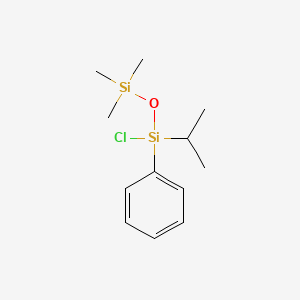
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)
methanone](/img/structure/B14207920.png)


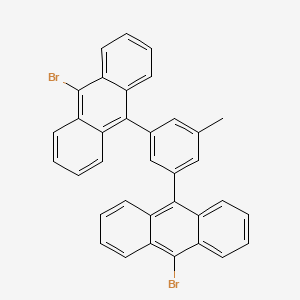
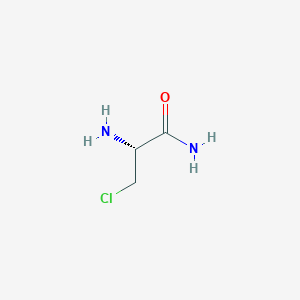
![2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B14207952.png)
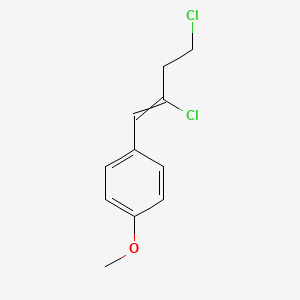
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
